molecular formula C12H14 B1663925 1,3-Diisopropenylbenzene CAS No. 3748-13-8

1,3-Diisopropenylbenzene

Cat. No. B1663925
CAS RN: 3748-13-8
M. Wt: 158.24 g/mol
InChI Key: IBVPVTPPYGGAEL-UHFFFAOYSA-N
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Description

1,3-Diisopropenylbenzene is an aromatic hydrocarbon with the formula C6H4[C(CH3)=CH2]2 . It is a colorless liquid and is one of three isomeric diisopropylbenzenes .


Synthesis Analysis

This compound is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst . In addition, it has been synthesized via inverse vulcanization from S8 . Another method involves free-radical-initiated oxidative polymerization .


Molecular Structure Analysis

The molecular weight of 1,3-Diisopropenylbenzene is 158.24 . Its chemical formula is C12H14 . The exact mass is 158.11 .


Chemical Reactions Analysis

1,3-Diisopropenylbenzene is the principal industrial precursor to resorcinol via the Hock rearrangement . It also forms hydroperoxides, which are of interest as radical initiators for polymerization .


Physical And Chemical Properties Analysis

This compound has a boiling point of 231 °C and a density of 0.925 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Application 1: Infrared (IR) Transmissive Polymeric Materials

  • Summary of the Application: 1,3-Diisopropenylbenzene is used in the synthesis of sulfur copolymers via the inverse vulcanization of 1,3,5-benzenetrithiol (BTT) and elemental sulfur. These sulfur copolymers are used as infrared (IR) transmissive polymeric materials for optical elements .
  • Methods of Application: The approach involves the inverse vulcanization of 1,3,5-benzenetrithiol (BTT), which has a relatively simple IR absorption because of its symmetric structure, and elemental sulfur, which is mostly IR inactive .
  • Results or Outcomes: This strategy resulted in approximately 1 mm thick windows with an ultrahigh refractive index (nav > 1.9) and high mid−wave infrared (MWIR) and LWIR transmission, without any significant decline in thermal properties .

Application 2: Synthesis of Lead Sulfide Nanocrystals

  • Summary of the Application: 1,3-Diisopropenylbenzene is used in the synthesis of lead sulfide nanocrystals within a solution processable sulfur ‘inverse vulcanization’ polymer thin film matrix .
  • Methods of Application: The synthesis of lead sulfide nanocrystals within a solution processable sulfur ‘inverse vulcanization’ polymer thin film matrix was achieved from the in situ thermal decomposition of lead(II) n-octylxanthate .
  • Results or Outcomes: Examination of the film morphology by scanning electron microscopy showed that beyond a certain precursor concentration the nanocrystals formed were not only within the film but also on the surface suggesting a loading limit within the polymer .

Safety And Hazards

1,3-Diisopropenylbenzene is combustible . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

1,3-Diisopropenylbenzene has been used in the synthesis of sulfur copolymers, which have shown potential in the field of lithium-sulfur batteries . It has also been used in the development of self-strengthening vitrimers .

properties

IUPAC Name

1,3-bis(prop-1-en-2-yl)benzene
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InChI

InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBVPVTPPYGGAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
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Related CAS

30352-78-4
Record name Benzene, 1,3-bis(1-methylethenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7027546
Record name m-Bis(1-methylvinyl)benzene
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Benzene, 1,3-bis(1-methylethenyl)-
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Record name 1,3-Diisopropenylbenzene
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Vapor Pressure

0.16 [mmHg]
Record name 1,3-Diisopropenylbenzene
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Product Name

1,3-Diisopropenylbenzene

CAS RN

3748-13-8
Record name 1,3-Diisopropenylbenzene
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Record name Benzene, 1,3-bis(1-methylethenyl)-
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Record name m-Bis(1-methylvinyl)benzene
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Record name m-bis(1-methylvinyl)benzene
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Record name 1,3-DIISOPROPENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
932
Citations
Z Deng, A Hoefling, P Théato… - … Chemistry and Physics, 2018 - Wiley Online Library
Poly(sulfur‐co‐1,3‐diisopropenyl benzene) copolymers with varying compositions are synthesized from elemental sulfur and 1,3‐diisopropenyl benzene by melt polymerization. The …
Number of citations: 60 onlinelibrary.wiley.com
D Baskaran - Polymer, 2003 - Elsevier
Hyperbranched polymers were synthesized using anionic self-condensing vinyl polymerization (ASCVP) by forming ‘inimer’ (initiator within a monomer) in situ from divinylbenzene (DVB…
Number of citations: 91 www.sciencedirect.com
YS Yu, P Dubois, R Jérôme, P Teyssié - Macromolecules, 1996 - ACS Publications
Kinetics of the addition of s-butyllithium (s-BuLi) to 1,3-diisopropenylbenzene (1,3-DIB) has been studied, and the activation energy has been found to be 17.5 kcal/mol. Addition of s-…
Number of citations: 48 pubs.acs.org
YS Yu, P Dubois, R Jérôme, P Teyssié - Macromolecules, 1996 - ACS Publications
The addition reaction of tert-butyllithium (t-BuLi) to 1,3-diisopropenylbenzene (1,3-DIB) has been studied. Under optimized conditions, ie, reaction in cyclohexane at −20 C and dropwise …
Number of citations: 61 pubs.acs.org
R Kiani, D Sebastiani, P Partovi‐Azar - ChemPhysChem, 2022 - Wiley Online Library
Sulfur co‐polymers have recently drawn considerable attention as alternative cathode materials for lithium‐sulfur batteries, thanks to their flexible atomic structure and the ability to …
JH Jiang, AB Wang, WK Wang, ZQ Jin… - Journal of Energy …, 2020 - Elsevier
Lithium–sulfur (Li–S) battery as a high-energy density electrochemical energy storage system has attracted many researchers’ attention. However, the shuttle effect of Li–S batteries and …
Number of citations: 47 www.sciencedirect.com
AJ Berndt, J Hwang, MD Islam, A Sihn, AM Urbas, Z Ku… - Polymer, 2019 - Elsevier
Abstract Development of polymer based mid-wavelength infrared (MWIR) optics has been limited mainly due to high optical loss of organic polymers used in general optical components…
Number of citations: 51 www.sciencedirect.com
PD McNaughter, JC Bear… - Royal Society …, 2017 - royalsocietypublishing.org
The synthesis of lead sulfide nanocrystals within a solution processable sulfur ‘inverse vulcanization’ polymer thin film matrix was achieved from the in situ thermal decomposition of lead…
Number of citations: 16 royalsocietypublishing.org
Y Yu, P Dubois, P Teyssié, R Jérôme - Macromolecules, 1997 - ACS Publications
Synthesis of PMMA−PBD−PMMA (MBM) triblock copolymers with a 1,3-diisopropenylbenzene- (DIB-) based initiator is studied. Diethyl ether, tert-butyl methyl ether, N,N,N‘,N‘-…
Number of citations: 16 pubs.acs.org
YS Yu, P Dubois, P Teyssié, R Jérôme - Macromolecules, 1997 - ACS Publications
The initiation of butadiene and styrene polymerization by a pure hydrocarbon soluble difunctional organolithium, 1,3-bis(1-lithio-1,3,3‘-trimethylbutyl)benzene, has been studied in a …
Number of citations: 28 pubs.acs.org

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